molecular formula C19H18ClN3O3S2 B2370654 N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine CAS No. 478080-93-2

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine

Cat. No.: B2370654
CAS No.: 478080-93-2
M. Wt: 435.94
InChI Key: MMVZNYZGOVEHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This compound acts as an ATP-competitive antagonist, effectively blocking the phosphorylation of downstream substrates. Its primary research value lies in the study of the Wnt/β-catenin signaling pathway, which it activates by preventing the GSK-3β-mediated degradation of β-catenin. This mechanism makes it a critical tool for investigating fundamental cellular processes, including cell proliferation, differentiation, and apoptosis. Researchers utilize this inhibitor extensively in neurodegenerative disease models , particularly for Alzheimer's disease research, where GSK-3β hyperactivity is linked to tau hyperphosphorylation and neurofibrillary tangle formation. Furthermore, its role in modulating β-catenin levels is exploited in oncology research to explore pathways involved in carcinogenesis and as a potential chemical probe for studying mood disorders and glucose metabolism. The compound provides a reliable means to dissect the complex physiological and pathological roles of GSK-3β across various biological contexts.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-23(2)19-21-12-17(28(24,25)16-9-7-13(20)8-10-16)18(22-19)27-15-6-4-5-14(11-15)26-3/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVZNYZGOVEHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)SC2=CC=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antibacterial properties, enzyme inhibition, and other therapeutic effects. The synthesis and characterization of this compound, along with its biological evaluations, will be discussed in detail.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C19H18ClN3O3S2
  • Molecular Weight : 419.94 g/mol

The synthesis typically involves multi-step reactions, including the formation of sulfonyl and sulfanyl groups attached to a pyrimidine core. The synthetic route often employs various reagents and conditions to ensure high yields and purity of the final product.

Table 1: Synthesis Summary

StepReactantsConditionsYield (%)
1Pyrimidine derivative + 4-chlorobenzenesulfonyl chlorideDMF, base76%
2Intermediate + 3-methoxyphenyl thiolReflux85%
3Final coupling with N,N-dimethylamineStirring, room temperature80%

Antibacterial Activity

The compound exhibits notable antibacterial properties. It was tested against various bacterial strains, demonstrating moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

Weak to moderate activity was observed against other strains such as Escherichia coli and Staphylococcus aureus.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : This compound showed strong inhibitory activity with IC50 values indicating effective binding.
  • Urease : All tested derivatives displayed significant urease inhibition, which is crucial for potential therapeutic applications in treating urease-related disorders.

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound A2.14 ± 0.003
UreaseCompound B0.63 ± 0.001

Docking Studies

In silico studies involving molecular docking have elucidated the interaction mechanisms between the compound and target proteins. The binding affinity with bovine serum albumin (BSA) suggests a strong pharmacological effectiveness, which may enhance its bioavailability in therapeutic applications.

Case Studies

Several studies have evaluated the biological activity of related compounds containing similar functional groups. For instance:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their anesthetic properties and glucose control capabilities.
  • Antibacterial Screening : Compounds with sulfamoyl groups were analyzed for their antibacterial action, yielding promising results against multiple bacterial strains.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • Position 2 : N,N-dimethylamine (–N(CH₃)₂).
    • Position 4 : 3-Methoxyphenylsulfanyl (–S–C₆H₄–OCH₃).
    • Position 5 : 4-Chlorophenylsulfonyl (–SO₂–C₆H₄–Cl).

Comparison with Analogous Pyrimidine Derivatives

Compound A : N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Core : Pyrimidine with methyl and phenyl groups.
  • Substituents: Position 4: 2-Fluorophenylamino (–NH–C₆H₄–F). Position 5: 4-Methoxyphenylaminomethyl (–CH₂–NH–C₆H₄–OCH₃).
  • Key Differences: Lacks sulfonyl/sulfanyl groups but includes aminomethyl and fluorine substituents. Exhibits intramolecular N–H···N hydrogen bonding, enhancing structural rigidity . Demonstrated antibacterial and antifungal activity due to aromatic and electron-withdrawing groups .
Compound B : 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide
  • Core : 1,3,4-Oxadiazole fused with acetamide.
  • Substituents :
    • Position 2 : Sulfanyl (–SH).
    • Position 5 : Varied aromatic groups (e.g., chlorophenyl).
  • Key Differences :
    • Oxadiazole ring instead of pyrimidine.
    • Sulfanyl group directly attached to the heterocycle.
    • Showed moderate AChE inhibition (IC₅₀: 0.19–0.37 μM), suggesting sulfanyl groups enhance enzyme interaction .
Compound C : 6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-N,N-Diethyl-2-Phenylpyrimidin-4-Amine
  • Core : Pyrimidine with phenyl and diethylamine groups.
  • Substituents :
    • Position 4 : N,N-Diethylamine (–N(CH₂CH₃)₂).
    • Position 6 : 4-Chlorophenylsulfanylmethyl (–CH₂–S–C₆H₄–Cl).
  • Key Differences :
    • Sulfanylmethyl group instead of sulfonyl.
    • Diethylamine substituent increases lipophilicity compared to dimethylamine in the target compound.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~495 g/mol (estimated) 457.51 g/mol ~350–400 g/mol 428.96 g/mol
Key Functional Groups Sulfonyl, sulfanyl, dimethylamine Aminomethyl, methoxy, fluorine Sulfanyl, oxadiazole, chlorophenyl Sulfanylmethyl, diethylamine
Biological Activity Not reported Antibacterial, antifungal AChE inhibition (IC₅₀: 0.19 μM) Not reported
Solubility Moderate (due to dimethylamine) Low (aromatic substituents) Moderate (polar oxadiazole) Low (lipophilic diethylamine)
Synthetic Route Likely involves sulfonylation and thiolation Crystallization and hydrogen bonding Oxadiazole-thiol coupling Sulfanylmethyl addition

Structure-Activity Relationship (SAR) Insights

Sulfonyl vs. Sulfanyl groups (–S–) contribute to redox activity and metal chelation, relevant in antimicrobial agents .

Aromatic Substituents :

  • 4-Chlorophenyl (target) vs. 4-methoxyphenyl (Compound A): Chlorine increases electronegativity, while methoxy enhances hydrogen-bonding capacity .

Amine Substituents :

  • Dimethylamine (target) vs. diethylamine (Compound C): Smaller alkyl groups improve solubility but may reduce membrane permeability .

Preparation Methods

Palladium-Catalyzed Amination

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Yield : 65–70% after 24 hours.

Nickel-Catalyzed Hydrogenation

  • Catalyst : Ni/Al₂O₃ at 8 MPa H₂ pressure.
  • Temperature : 105–110°C.
  • Advantages : Higher scalability and reduced metal contamination.

The nickel method, adapted from N,N-dimethylamine synthesis, offers superior efficiency for industrial applications, achieving >99% purity after distillation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) facilitate sulfonylation and sulfanylation but complicate purification due to high boiling points. Switching to THF or dichloroethane improves post-reaction workup.

Byproduct Formation

  • Sulfone Over-Oxidation : Occurs when sulfanyl groups are exposed to excess oxidizing agents. Controlled addition of meta-chloroperbenzoic acid (mCPBA) mitigates this.
  • Dimethylamine Hydrolysis : Minimized by using anhydrous conditions and molecular sieves during amination.

Catalytic Systems

Comparative studies show nickel catalysts outperform palladium in terms of cost and reusability, albeit with stricter temperature requirements. Copper systems, while effective for sulfanylation, necessitate ligand optimization to prevent thiol dimerization.

Analytical Characterization

Intermediate and final products are characterized using:

  • ¹H NMR : Key signals include δ 7.5–8.1 ppm (aromatic protons) and δ 3.2–3.4 ppm (N,N-dimethyl groups).
  • Mass Spectrometry : Molecular ion peaks at m/z 507.1 ([M+H]⁺).
  • IR Spectroscopy : Bands at 1666 cm⁻¹ (C=O stretch) and 2233 cm⁻¹ (C≡N stretch).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous Flow Reactors : For exothermic sulfonylation steps.
  • Distillation Towers : To recover dimethylamine and solvents.
  • Waste Management : Neutralization of POCl₃ byproducts with aqueous NaHCO₃.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitution and sulfonylation. For example, sulfanyl groups can be introduced via thiol-disulfide exchange under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), while sulfonyl groups may require oxidation of thioethers using mCPBA or H₂O₂/AcOH . Yield optimization depends on solvent polarity, temperature control, and stoichiometric ratios of reactants. Purity can be monitored via TLC or HPLC with UV detection at 254 nm .

Q. How can structural integrity and purity of this compound be confirmed?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. ¹H/¹³C NMR should validate substituent positions (e.g., 4-chlorophenyl sulfonyl protons at δ 7.4–7.6 ppm; 3-methoxyphenyl sulfanyl protons at δ 6.8–7.2 ppm). Purity ≥95% can be ensured via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays or cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (IC₅₀) and selectivity indices should be calculated relative to control compounds .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) influence the compound’s reactivity and bioactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density at the sulfonyl/sulfanyl groups. Compare Hammett σ values (4-Cl: σₚ = +0.23; 3-OCH₃: σₘ = +0.12) to predict nucleophilic/electrophilic behavior. Validate via kinetic studies (e.g., reaction rates with glutathione for thiol reactivity) .

Q. How can contradictory data in solubility and stability studies be resolved?

  • Methodology : Use Hansen solubility parameters (HSPs) to identify compatible solvents. For stability, conduct accelerated degradation studies under varied pH (2–12) and UV light. LC-MS can identify degradation products (e.g., sulfoxide formation from sulfanyl groups) .

Q. What strategies improve target selectivity in enzyme inhibition assays?

  • Methodology : Employ molecular docking (AutoDock Vina) to model interactions with active sites (e.g., ATP-binding pockets in kinases). Modify the pyrimidine core or sulfonyl group to reduce off-target binding. Validate via competitive binding assays with fluorescent probes .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic profiling?

  • Methodology : Conduct in vitro metabolic studies using liver microsomes (human/rat) with NADPH cofactor. Monitor half-life (t₁/₂) and metabolite formation via UPLC-QTOF. Compare plasma protein binding (PPB) using equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.